7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine class of molecules. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups such as hydroxy, phenoxypropyl, isobutylthio, and methyl groups. These substitutions confer specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available purine derivatives.
Substitution Reactions:
Thioether Formation: The isobutylthio group is introduced via a thioetherification reaction, often using isobutylthiol and a suitable activating agent.
Methylation: The methyl group is typically introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups, such as reducing the phenoxy group to a phenol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the phenoxy group may result in various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its purine core suggests possible activity in biochemical pathways involving purine metabolism.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities. Research into this specific compound could reveal similar or novel pharmacological properties.
Industry
In industrial applications, this compound could be used in the development of new materials, pharmaceuticals, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes involved in purine metabolism or other biochemical pathways.
Receptor Binding: It could bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
DNA/RNA Interaction: The purine core may allow the compound to interact with nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.
Uniqueness
What sets 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity not seen in other purine derivatives
Properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-12(2)11-28-19-20-16-15(17(25)21-18(26)22(16)3)23(19)9-13(24)10-27-14-7-5-4-6-8-14/h4-8,12-13,24H,9-11H2,1-3H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZVUXGBGOMJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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